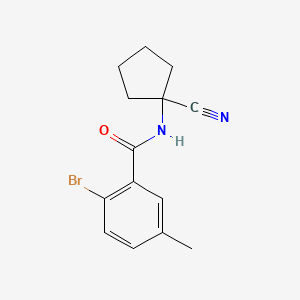

2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide

Descripción

2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide is a brominated benzamide derivative characterized by a benzamide core with a bromine substituent at the 2-position and a methyl group at the 5-position of the aromatic ring. The amide nitrogen is functionalized with a 1-cyanocyclopentyl group, introducing both steric bulk and electronic modulation via the cyano moiety.

Propiedades

IUPAC Name |

2-bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c1-10-4-5-12(15)11(8-10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZLKXKGRWYHDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(=O)NC2(CCCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can facilitate the substitution of the bromine atom.

Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the nitrile group.

Oxidation: Potassium permanganate in an acidic medium can oxidize the methyl group.

Major Products Formed

Substitution: Formation of iodinated derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

Material Science: It is explored for its properties in the creation of new materials with specific functionalities.

Biological Studies: It is used in studies to understand its interaction with biological molecules and pathways.

Mecanismo De Acción

The mechanism of action of 2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyanocyclopentyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Properties of Selected Benzamide Derivatives

*Estimated based on structural analogs.

Key Observations :

- Substituent Diversity: The target compound’s 1-cyanocyclopentyl group introduces significant steric hindrance compared to smaller amide substituents like isopropyl () or methoxyphenyl (). This may influence solubility and intermolecular interactions .

- Halogen Positioning: Bromine at the 2-position (target) vs.

Physicochemical Properties

- Lipophilicity: The 1-cyanocyclopentyl group in the target compound likely increases lipophilicity compared to the methoxyphenyl group in but reduces it relative to trifluoromethyl ethers in .

- Hydrogen Bonding: The cyano group (, target) acts as a hydrogen bond acceptor, contrasting with the hydroxyl or amino groups in sulfonamide analogs () .

- Steric Effects : The cyclopentyl group in the target compound may hinder crystallization compared to planar aromatic substituents (e.g., ’s 2-hydroxy-5-methylphenyl derivative) .

Actividad Biológica

2-Bromo-N-(1-cyanocyclopentyl)-5-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H12BrN3O

- Molecular Weight : 296.15 g/mol

- CAS Number : 1514026-53-9

This compound features a bromine atom, a cyanocyclopentyl group, and a methylbenzamide moiety, contributing to its unique reactivity and potential therapeutic applications.

The biological activity of this compound is hypothesized to involve the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, potentially affecting signal transduction and metabolic processes.

- Receptor Modulation : Interaction with various receptors could lead to modulation of physiological responses, including anti-inflammatory and analgesic effects.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain pathogens.

Antitumor Activity

Recent studies have investigated the antitumor potential of this compound. In vitro assays demonstrated that this compound inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.3 | Apoptosis induction |

| A549 | 12.7 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties were evaluated against a panel of bacterial strains. The compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

Case Studies

- Case Study on Antitumor Mechanism : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to disrupt MYC-WDR5 interactions, crucial for tumorigenesis. The findings indicated that structural modifications could enhance binding affinity and efficacy against MYC-driven tumors .

- Antimicrobial Efficacy : Research conducted at the University of California demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent for biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.